molecular formula C19H17ClN2O2S2 B10812939 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B10812939
M. Wt: 404.9 g/mol
InChI Key: VCFUQXJBIOJXMV-UHFFFAOYSA-N
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Description

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H17ClN2O2S2 and its molecular weight is 404.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one , commonly referred to by its CAS number 314041-83-3 , is a synthetic organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17ClN2O2S2
  • Molecular Weight : 404.93 g/mol
  • CAS Number : 314041-83-3
  • Purity : Typically around 95% in commercial preparations

The specific biological activity of this compound has not been extensively documented in the literature. However, its structural components suggest potential interactions with various biological targets:

  • Thieno[2,3-d]pyrimidine Framework : This moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
  • Chlorophenyl Group : The presence of the 4-chlorophenyl group may enhance lipophilicity and biological activity by facilitating membrane permeability.

In Vitro Studies

Recent studies have indicated that compounds with similar structural characteristics exhibit significant effects on cellular pathways involved in cancer proliferation and apoptosis. For instance:

  • Cell Proliferation Inhibition : Compounds structurally related to thieno[2,3-d]pyrimidines have demonstrated the ability to inhibit cell growth in various cancer cell lines through modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Studies

  • Case Study on Structural Analogues :
    A study examined the biological activity of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
  • High Throughput Screening (HTS) :
    A high-throughput screening campaign identified several small molecules that induced Oct3/4 expression in embryonic stem cells. Although not directly related to the compound , it highlights the potential for similar compounds to influence pluripotency and differentiation pathways .

Comparative Analysis Table

Compound NameCAS NumberMolecular WeightBiological Activity
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl...314041-83-3404.93 g/molPotential anticancer activity; inhibits cell proliferation
Ethyl 2-((4-Chlorophenyl)amino)thiazole26143659VariesInduces Oct3/4 expression; promotes pluripotency
Thieno[2,3-d]pyrimidine DerivativeN/AVariesAntitumor effects; apoptosis induction

Properties

IUPAC Name

10-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-2-22-18(24)16-13-4-3-5-15(13)26-17(16)21-19(22)25-10-14(23)11-6-8-12(20)9-7-11/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFUQXJBIOJXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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